molecular formula C30H23FN2O9 B11114022 5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione

5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11114022
M. Wt: 574.5 g/mol
InChI Key: JJFICUPIRKNFIU-UHFFFAOYSA-N
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Description

5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of fluorinated pyrimidine nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring.

    Glycosylation: Attachment of the pentofuranosyl moiety to the pyrimidine base.

    Protection: Protection of hydroxyl groups with phenylcarbonyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the phenylcarbonyl protecting groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield the corresponding ketones or aldehydes, while reduction of the carbonyl groups would regenerate the hydroxyl groups.

Scientific Research Applications

5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and ribonucleotide reductases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A widely used anticancer drug that also targets nucleic acid synthesis.

    5-fluoro-2’-deoxyuridine: Another fluorinated pyrimidine nucleoside with antiviral and anticancer properties.

Uniqueness

5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which includes the phenylcarbonyl-protected pentofuranosyl moiety. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H23FN2O9

Molecular Weight

574.5 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H23FN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)

InChI Key

JJFICUPIRKNFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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